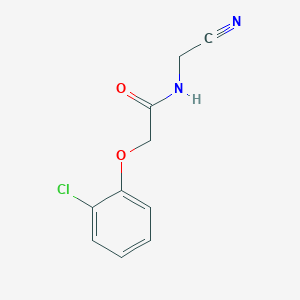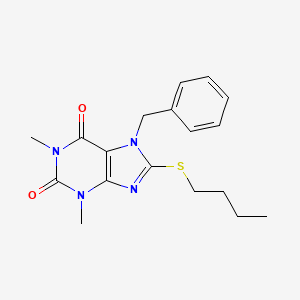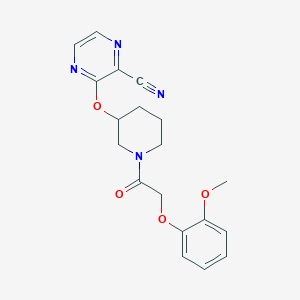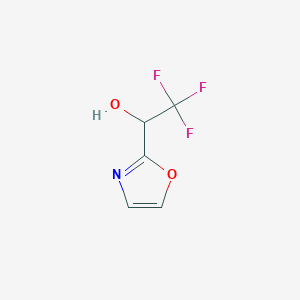
2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide is an organic compound with the molecular formula C10H9ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group and a cyanomethyl group attached to an acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetonitrile to form 2-(2-chlorophenoxy)acetonitrile. This intermediate is then reacted with an amine, such as methylamine, under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the cyanomethyl group, resulting in different chemical properties and biological activities.
2-(2-chlorophenoxy)acetic acid: Contains a carboxylic acid group instead of an acetamide group, leading to different reactivity and applications.
2-(2-chlorophenoxy)-2-methylpropanoic acid: Has a methyl group attached to the acetic acid backbone, altering its chemical behavior.
Uniqueness
2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide is unique due to the presence of both the chlorophenoxy and cyanomethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-3-1-2-4-9(8)15-7-10(14)13-6-5-12/h1-4H,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGLRILLGGOMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2398299.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)
